Deltaline

Vue d'ensemble

Description

Méthodes De Préparation

Voies de Synthèse et Conditions de Réaction : L'Eldelin est généralement extrait de sources naturelles, plus précisément des plantes du genre Delphinium . Le processus d'extraction implique l'utilisation de solvants organiques tels que le méthanol, l'éthanol et le diméthylsulfoxyde (DMSO) . Le composé est ensuite purifié par diverses techniques chromatographiques.

Méthodes de Production Industrielle : La production industrielle de l'Eldelin implique l'extraction à grande échelle à partir de matières végétales suivie d'une purification. Le processus est optimisé pour garantir un rendement et une pureté élevés du composé. L'utilisation de méthodes chromatographiques avancées et de systèmes de solvants est cruciale dans la production industrielle de l'Eldelin .

Analyse Des Réactions Chimiques

Types de Réactions : L'Eldelin subit plusieurs types de réactions chimiques, notamment :

Oxydation : L'Eldelin peut être oxydé pour former divers dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels présents dans l'Eldelin.

Substitution : L'Eldelin peut subir des réactions de substitution où les groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et Conditions Communs :

Oxydation : Des agents oxydants courants tels que le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3) sont utilisés.

Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH4) et l'hydrure de lithium et d'aluminium (LiAlH4) sont utilisés.

Substitution : Divers nucléophiles et électrophiles sont utilisés dans des conditions appropriées pour réaliser des réactions de substitution.

Principaux Produits Formés : Les principaux produits formés à partir de ces réactions comprennent divers dérivés oxydés, réduits et substitués de l'Eldelin, qui peuvent avoir des activités biologiques et des propriétés différentes.

4. Applications de la Recherche Scientifique

L'Eldelin a un large éventail d'applications de recherche scientifique, notamment :

5. Mécanisme d'Action

L'Eldelin exerce ses effets par le biais de diverses cibles moléculaires et voies. Il interagit avec des récepteurs et des enzymes spécifiques impliqués dans les voies de la douleur et de l'inflammation. Le mécanisme exact implique la modulation de la libération de neurotransmetteurs et l'inhibition des médiateurs inflammatoires .

Composés Similaires :

Aconitine : Un autre alcaloïde diterpénique aux propriétés analgésiques similaires.

Mesaconitine : Un composé apparenté aux activités biologiques comparables.

Hypaconitine : Partage des similitudes structurales et des effets pharmacologiques avec l'Eldelin.

Unicité de l'Eldelin : L'Eldelin est unique en raison de sa structure moléculaire spécifique, qui confère des propriétés pharmacologiques distinctes. Sa capacité à moduler les voies de la douleur et de l'inflammation en fait un composé précieux à la fois en recherche et en applications thérapeutiques .

Applications De Recherche Scientifique

Eldelin has a wide range of scientific research applications, including:

Mécanisme D'action

Eldelin exerts its effects through various molecular targets and pathways. It interacts with specific receptors and enzymes involved in pain and inflammation pathways. The exact mechanism involves the modulation of neurotransmitter release and inhibition of inflammatory mediators .

Comparaison Avec Des Composés Similaires

Aconitine: Another diterpene alkaloid with similar analgesic properties.

Mesaconitine: A related compound with comparable biological activities.

Hypaconitine: Shares structural similarities and pharmacological effects with Eldelin.

Uniqueness of Eldelin: Eldelin is unique due to its specific molecular structure, which confers distinct pharmacological properties. Its ability to modulate pain and inflammation pathways makes it a valuable compound in both research and therapeutic applications .

Propriétés

Numéro CAS |

6836-11-9 |

|---|---|

Formule moléculaire |

C27H41NO8 |

Poids moléculaire |

507.6 g/mol |

Nom IUPAC |

[(1R,2S,8R,12S,16R)-14-ethyl-2-hydroxy-4,6,19-trimethoxy-16-methyl-9,11-dioxa-14-azaheptacyclo[10.7.2.12,5.01,13.03,8.08,12.016,20]docosan-21-yl] acetate |

InChI |

InChI=1S/C27H41NO8/c1-7-28-12-23(3)9-8-17(32-5)26-20(23)21(36-14(2)29)27(22(26)28)25(34-13-35-27)11-16(31-4)15-10-24(26,30)19(25)18(15)33-6/h15-22,30H,7-13H2,1-6H3/t15?,16?,17?,18?,19?,20?,21?,22?,23-,24-,25+,26+,27+/m0/s1 |

Clé InChI |

DTTPWCNKTMQMTE-HZAGNTIKSA-N |

SMILES |

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C |

SMILES isomérique |

CCN1C[C@@]2(CCC([C@@]34C2C([C@@]5(C31)[C@]6(CC(C7C[C@@]4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C |

SMILES canonique |

CCN1CC2(CCC(C34C2C(C5(C31)C6(CC(C7CC4(C6C7OC)O)OC)OCO5)OC(=O)C)OC)C |

Synonymes |

Eldeline; Delphelatine; Deltamine 6-Acetate; Eldelin; (1α,6β,14α,16β)-20-Ethyl-1,14,16-trimethoxy-4-methyl-7,8-[methylenebis(oxy)]-aconitane-6,10-diol 6-Acetate; |

Origine du produit |

United States |

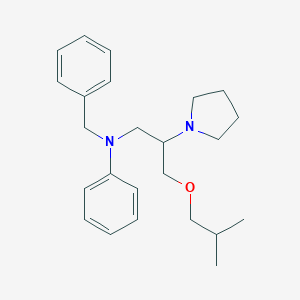

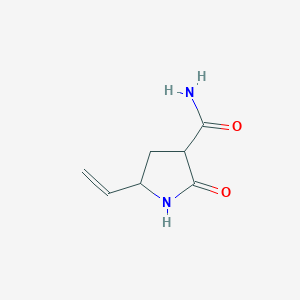

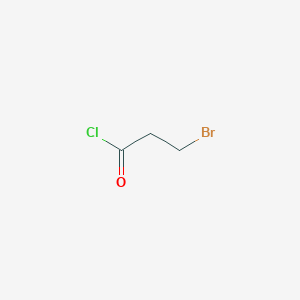

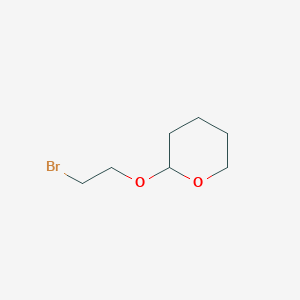

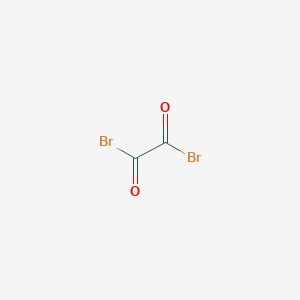

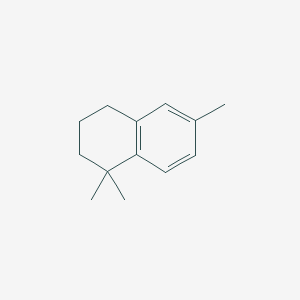

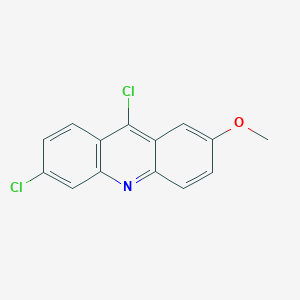

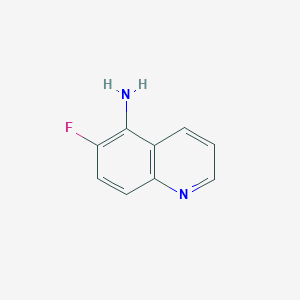

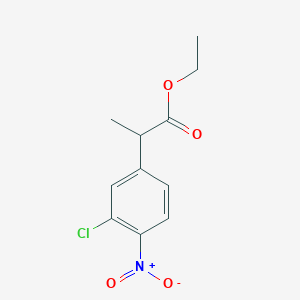

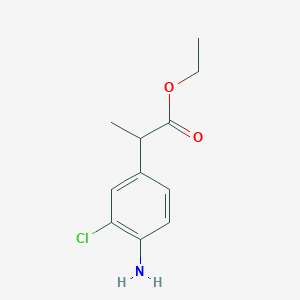

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does deltaline exert its toxic effects?

A: this compound, along with other norditerpenoid alkaloids found in Delphinium species, acts as a nicotinic acetylcholine receptor (nAChR) antagonist. [, ] This means it blocks the action of acetylcholine, a neurotransmitter crucial for nerve impulse transmission, particularly at the neuromuscular junction. [, ] This disruption of neuromuscular transmission leads to various symptoms, including muscle weakness, paralysis, and potentially death. [, ]

Q2: How does the structure of this compound influence its interaction with nAChRs?

A: this compound lacks the N-(methylsuccinyl)anthranilic acid group at the C18 position, which is present in other more potent MSAL-type alkaloids like methyllycaconitine. [, ] This structural difference contributes to its lower potency by affecting its interaction with nAChRs. [, , ]

Q3: What is the molecular formula and weight of this compound?

A: this compound has a molecular formula of C27H41NO8 and a molecular weight of 507.62 g/mol. []

Q4: Are there any spectroscopic data available for this compound?

A: Extensive spectroscopic data, including 1D and 2D NMR (1H, 13C, DEPT, COSY, HETCOR, and selective INEPT) and high-resolution ESI-MS, have been used to elucidate the structure of this compound and its derivatives. [, , , , , ] These data provide valuable information about the compound's structure and can be used for identification and characterization purposes.

Q5: How toxic is this compound compared to other Delphinium alkaloids?

A: this compound is considered less toxic than MSAL-type alkaloids like methyllycaconitine. [, ] While it is the most abundant alkaloid in some Delphinium species, its lower toxicity suggests a less significant contribution to overall plant toxicity compared to MSAL-type alkaloids. [, , ]

Q6: What are the symptoms of this compound poisoning in cattle?

A: Although this compound alone may not cause severe toxicity, it contributes to the overall toxicity of Delphinium plants. [] Symptoms of Delphinium poisoning in cattle, often attributed to a combination of alkaloids including this compound, include muscle weakness, staggering, paralysis, and rapid death. [, , ]

Q7: What is known about the pharmacokinetics of this compound?

A: Research in cattle showed that this compound is absorbed after ingestion of Delphinium plants, reaching peak serum concentrations within a few hours. [, ] The elimination half-life of this compound was found to be shorter than that of methyllycaconitine. [, ] This indicates that while this compound is absorbed quickly, it is also eliminated relatively rapidly from the body.

Q8: How is this compound detected and quantified in biological samples?

A: Analytical techniques like gas chromatography with mass spectrometric detection (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed for the detection and quantification of this compound and other norditerpenoid alkaloids in biological samples. [, , ] These methods offer high sensitivity and specificity, enabling researchers to determine alkaloid levels in various matrices.

Q9: How do structural modifications of this compound affect its activity?

A: Research has focused on modifying the this compound structure to explore new chemical entities and potential therapeutic agents. [, , , , ] For example, removing the methylenedioxy group, modifying the C-ring, or introducing new functional groups can significantly alter its biological activity and toxicity. [, , ]

Q10: What is the environmental impact of this compound?

A: While limited information is available on this compound's specific environmental impact, Delphinium species, being toxic to livestock, pose ecological concerns. [, ] Understanding the degradation pathways of this compound and its potential effects on wildlife and ecosystems warrants further investigation.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-[1-(4-Fluorophenyl)-1H-indazol-5-yl-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B108736.png)

![6-Methoxy-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)sulfinyl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B108778.png)

![Methyl 2-([1,1'-biphenyl]-4-yl)propanoate](/img/structure/B108794.png)

![{3-[3-(Trifluoromethyl)phenyl]phenyl}acetic acid](/img/structure/B108800.png)